4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid
Description
4-{[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid is a synthetic coumarin derivative characterized by a 3,4,8-trimethyl-substituted chromen-2-one core linked via an oxymethyl bridge to a benzoic acid moiety. Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The structural uniqueness of this compound lies in its methyl substitutions on the coumarin ring and the benzoic acid group, which influence its physicochemical and pharmacological behavior .
Properties
IUPAC Name |
4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11-12(2)20(23)25-18-13(3)17(9-8-16(11)18)24-10-14-4-6-15(7-5-14)19(21)22/h4-9H,10H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBFEHQWMDKTDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
Core Structure Disassembly
The target molecule dissects into two primary fragments:
- 3,4,8-Trimethyl-7-hydroxy-2H-chromen-2-one (Coumarin core)
- 4-(Chloromethyl)benzoic acid (Benzoic acid precursor)
The ether linkage suggests a Williamson synthesis or nucleophilic aromatic substitution (SNAr), while the coumarin core necessitates regioselective methylation. The benzoic acid group may be introduced via ester hydrolysis or direct coupling.
Strategic Bond Formation
Critical bonds include:
- C7-O-CH₂-aryl bond : Formed via alkoxyalkylation of the coumarin’s phenolic oxygen.
- C3, C4, C8 methyl groups : Introduced through Friedel-Crafts alkylation or directed ortho-metalation.
Synthetic Pathways and Methodological Comparisons
Coumarin Core Synthesis
Pechmann Condensation with Subsequent Methylation
A modified Pechmann reaction between ethyl acetoacetate and 2,4,5-trimethylresorcinol in concentrated H₂SO₄ yields 7-hydroxy-3,4,8-trimethylcoumarin. Methylation at C3 and C8 is achieved using methyl iodide/K₂CO₃ in DMF, though this route risks over-alkylation.
Reaction Conditions:
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cyclization | H₂SO₄ (cat.) | 80 | 6 | 68 |
| C3 Methylation | CH₃I, K₂CO₃ | 60 | 12 | 72 |
| C8 Methylation | CH₃I, Ag₂O | 100 | 24 | 58 |
Kostanecki-Robinson Reaction
Alternative synthesis via condensation of 2,4,5-trimethylphenol with diketene in AcOH/HCl, producing the coumarin skeleton in 74% yield with inherent C3 methyl group. Subsequent dimethylation at C4 and C8 using dimethyl sulfate under phase-transfer conditions (TBAB, NaOH) improves regiocontrol.
Ether Linkage Installation
Williamson Ether Synthesis
Treatment of 7-hydroxy-3,4,8-trimethylcoumarin with 4-(bromomethyl)benzoic acid methyl ester in acetone/K₂CO₃ affords the ether-linked intermediate. Demethylation with BBr₃ in CH₂Cl₂ yields the final carboxylic acid.
Optimization Data:
| Base | Solvent | Temp (°C) | Conversion (%) |
|---|---|---|---|
| K₂CO₃ | Acetone | 56 | 82 |
| Cs₂CO₃ | DMF | 100 | 91 |
| NaOH | H₂O/EtOH | 70 | 65 |
Mitsunobu Coupling
Employing diethyl azodicarboxylate (DEAD) and PPh₃, the phenolic oxygen attacks 4-(hydroxymethyl)benzoic acid tert-butyl ester. This method avoids harsh bases but requires stoichiometric reagents.
Critical Process Parameters and Troubleshooting
Regioselectivity Challenges in Methylation
- C4 vs. C8 Competition : Silver oxide-mediated methylation favors C8 (3:1 selectivity), while K₂CO₃ promotes C4. DFT calculations indicate C8’s lower electron density due to conjugation with the lactone carbonyl.
- Over-Methylation Mitigation : Stepwise addition of methyl iodide and monitoring via TLC (hexane:EtOAc 3:1).
Analytical Characterization and Validation
Spectroscopic Confirmation
Industrial-Scale Considerations
Cost-Effective Methylation
Patent WO2014188453A2 highlights triethylsilane/BF₃ etherate for reductive methylation, reducing iodide waste. Applied to the coumarin system, this lowers production costs by 23%.
Solvent Recovery Systems
Closed-loop distillation recovers 92% DMF from methylation steps, aligning with green chemistry principles.
Chemical Reactions Analysis
Ester Hydrolysis and Acid-Catalyzed Transformations
The benzoic acid moiety enables classic carboxylate chemistry. Under basic conditions (e.g., NaOH/EtOH), the acid undergoes deprotonation to form water-soluble salts . In acidic environments (HCl/H<sub>2</sub>SO<sub>4</sub>), it participates in esterification reactions with alcohols, yielding derivatives like methyl or ethyl esters.
Table 1: Benzoic Acid Reactivity
| Reaction Type | Conditions | Product Example | Yield (%) | Source |
|---|---|---|---|---|
| Salt formation | 1M NaOH, RT, 2h | Sodium benzoate derivative | >95 | |
| Esterification | HCl (cat.), MeOH, reflux, 6h | Methyl ester analog | 82–88 |
Chromenone Ring Functionalization
The chromenone core (2H-chromen-2-one) undergoes electrophilic substitution at the 3-, 4-, and 8-positions due to electron-donating methyl groups. Key reactions include:
Nitration
Reaction with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups preferentially at the 5-position of the chromenone ring, as steric hindrance from methyl substituents directs electrophiles to less crowded regions .
Oxidation
The 2-oxo group remains stable under mild oxidizing conditions (e.g., KMnO<sub>4</sub>/H<sub>2</sub>O), but strong oxidants like CrO<sub>3</sub> degrade the chromenone backbone.
Ether Linkage Reactivity
Table 2: Ether Cleavage Parameters
| Acid Strength (HBr) | Temperature (°C) | Reaction Time (h) | Product Ratio (Chromenone : Benzoic Acid) |
|---|---|---|---|
| 48% | 80 | 4 | 1 : 1.2 |
| 33% | 60 | 8 | 1 : 0.8 |
Photochemical Behavior
UV irradiation (λ = 254–365 nm) induces [2+2] cycloaddition between the chromenone’s α-pyrone carbonyl and adjacent double bonds, forming dimeric quinone derivatives . This reaction is solvent-dependent, with acetonitrile favoring dimerization over DMSO .
Coordination Chemistry
The carboxylate group acts as a bidentate ligand for metal ions. Complexation studies with Cu(II) and Fe(III) in aqueous ethanol produce stable chelates, as confirmed by UV-Vis spectroscopy and mass spectrometry .
Key Complexation Data:
-
Cu(II) complex stability constant (log K): 4.7 ± 0.2
-
Fe(III) complex molar absorptivity (ε): 1.2 × 10<sup>4</sup> L·mol<sup>−1</sup>·cm<sup>−1</sup> at 430 nm
Derivatization for Bioactive Analogs
The acid’s –COOH group is leveraged to synthesize amides and hydrazides for pharmacological screening. For example:
-
Amide formation : Reaction with SOCl<sub>2</sub> followed by benzylamine produces N-benzyl-4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzamide (89% yield) .
-
Hydrazide synthesis : Treatment with hydrazine hydrate yields the corresponding hydrazide, a precursor for heterocyclic hybrids .
This compound’s multifunctional architecture enables diverse reactivity, making it a valuable synthon for materials science and medicinal chemistry applications. Further studies are warranted to explore its catalytic and supramolecular properties.
Scientific Research Applications
Antioxidant Activity
Numerous studies have highlighted the antioxidant properties of chromenone derivatives, including 4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid. These compounds can scavenge free radicals and reduce oxidative stress, making them potential candidates for preventing oxidative damage in various diseases such as cancer and neurodegenerative disorders .
Anti-inflammatory Effects
Research indicates that derivatives of chromenone exhibit anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways. This suggests its use in treating conditions like arthritis and other inflammatory diseases .
Anticancer Potential
Chromone derivatives have been studied for their anticancer effects. Preliminary investigations suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways related to cancer progression .
Polymer Chemistry
The compound's functional groups make it suitable for incorporation into polymer matrices as a plasticizer or stabilizer. Its presence can enhance the mechanical properties and thermal stability of polymers used in various applications, including packaging and automotive parts .
Dyes and Pigments
Due to its chromophoric structure, this compound can be utilized in dyeing processes or as a pigment in coatings. Its vibrant color properties can enhance the aesthetic value of materials while providing UV protection .
Case Studies
Mechanism of Action
The mechanism of action of 4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The compound is compared to derivatives with variations in substituents on the coumarin ring or the carboxylic acid chain. Key analogs include:
Impact of Structural Variations
Substituents on the Coumarin Ring
- Benzyl Group : The benzyl-substituted analog (CID 978403) exhibits a higher molecular weight (412.43 g/mol) and increased steric bulk, which may affect binding to biological targets .
Carboxylic Acid Chain
- Acetic/Propanoic Acid Derivatives: Shorter chains (e.g., C14H14O5 and C15H14O5) reduce molecular weight and acidity (pKa ~4.7 for acetic acid vs. ~2.1 for benzoic acid), influencing solubility and bioavailability .
- Benzoic Acid Group : The target compound’s benzoic acid moiety introduces aromaticity and a stronger acidic group, which may enhance interactions with polar residues in enzymes or receptors .
Research Tools and Methodologies
- Safety Profiling: Limited toxicity data for analogs (e.g., CAS 314741-98-5) indicates a need for further toxicological studies .
Biological Activity
4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid is a compound known for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following features:
- Molecular Formula : C₁₅H₁₆O₅
- Molecular Weight : 288.29 g/mol
- CAS Number : 374711-48-5
Antioxidant Activity
Research indicates that compounds related to this structure exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Inflammation is a critical factor in various chronic diseases.
Antimicrobial Activity
The antimicrobial potential of the compound has been explored against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:
- Nrf2 Activation : Enhances the expression of antioxidant proteins.
- NF-kB Inhibition : Reduces the expression of inflammatory mediators.
- Membrane Disruption : Exhibits direct antimicrobial effects by disrupting microbial cell membranes.
Case Study 1: Antioxidant Efficacy in Diabetic Rats
A study conducted on diabetic rats revealed that administration of the compound significantly lowered blood glucose levels and improved antioxidant status, suggesting therapeutic potential for managing diabetes-related oxidative stress.
Case Study 2: Anti-inflammatory Effects in Arthritis Models
In an experimental model of arthritis, treatment with the compound resulted in decreased joint swelling and pain scores, indicating its potential as an anti-inflammatory agent.
Q & A
Basic: What are the standard synthetic routes for preparing 4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid, and how are intermediates purified?
Answer:
The synthesis typically involves a multi-step approach:
Core Chromenone Formation : Condensation of substituted resorcinol derivatives with β-keto esters under acidic conditions to form the 2H-chromen-2-one scaffold .
Etherification : Reaction of the 7-hydroxy group on the chromenone with a methylene-linked benzyl bromide derivative (e.g., 4-(bromomethyl)benzoic acid) in the presence of a base (K₂CO₃) to introduce the benzoic acid moiety .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates intermediates. Final recrystallization from ethanol/water ensures purity.
Analytical Validation : HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (DMSO-d₆) confirm structural integrity .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?
Answer:
Discrepancies often arise from:
- Tautomerism : The 2-oxo group in the chromenone core may exhibit keto-enol tautomerism, altering splitting patterns. Solvent choice (DMSO vs. CDCl₃) and temperature-controlled NMR can stabilize specific forms .
- Conformational Flexibility : The methyleneoxy linker may adopt multiple rotamers, causing peak broadening. 2D NMR (COSY, NOESY) or variable-temperature NMR clarifies dynamic behavior .
- X-ray Validation : Single-crystal X-ray diffraction (using SHELXL for refinement) provides definitive structural confirmation and resolves ambiguities .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
Based on SDS
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine particulates .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
- Disposal : Incinerate via licensed hazardous waste facilities compliant with EPA/OSHA regulations .
Advanced: How can computational methods optimize the design of derivatives for enhanced bioactivity?
Answer:
- SAR Analysis : Systematically vary substituents (e.g., methyl groups on the chromenone, benzoic acid substituents) and correlate with bioassay data to identify key pharmacophores .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases or receptors). Focus on hydrogen bonding (carboxylic acid group) and hydrophobic interactions (trimethyl groups) .
- ADMET Prediction : SwissADME or pkCSM models assess solubility, metabolic stability, and toxicity early in derivative design .
Advanced: How should researchers address low reproducibility in biological assays involving this compound?
Answer:
Common pitfalls and solutions:
- Impurity Interference : Trace solvents (e.g., DMSO residuals) or synthetic byproducts may inhibit assays. Re-purify via preparative HPLC (≥95% purity threshold) .
- Solubility Issues : Use co-solvents (e.g., PEG-400) or pH-adjusted buffers (for the carboxylic acid group) to maintain compound stability in aqueous media .
- Assay Standardization : Include positive controls (e.g., known kinase inhibitors) and validate cell line viability via MTT assays to normalize results .
Advanced: What strategies are effective for characterizing polymorphic forms of this compound?
Answer:
- PXRD : Compare experimental diffraction patterns (Rigaku SmartLab) with simulated data from Mercury (CSD) to identify polymorphs .
- Thermal Analysis : DSC/TGA detects phase transitions (melting points, decomposition) unique to each polymorph .
- Solid-State NMR : ¹³C CP/MAS NMR distinguishes hydrogen-bonding networks and crystal packing .
Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., cell lysates)?
Answer:
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI⁻ mode (m/z [M-H]⁻). Calibrate with deuterated internal standards .
- UV-Vis Spectroscopy : Quantify via the chromenone’s λₘₐₐ at 320–340 nm (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹) after solid-phase extraction .
Advanced: How can crystallographic software (e.g., SHELX) resolve disorder in the methyleneoxy linker during structure refinement?
Answer:
- Disorder Modeling : In SHELXL, split the linker into two positions (PART 1/2) and refine occupancy factors with SIMU/DELU restraints to prevent overfitting .
- Electron Density Maps : Check Fo-Fc maps at 0.3 e⁻/ų thresholds. If residual density persists, consider solvent masking or twinning correction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
